Cas no 2229469-10-5 (1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine)

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine is a specialized cyclohexylamine derivative featuring a substituted pyrazole moiety. This compound is of interest in synthetic organic chemistry due to its structural complexity and potential as a building block for pharmaceuticals or agrochemicals. The presence of both cyclohexyl and pyrazole groups offers steric and electronic modulation, which may enhance binding affinity in target applications. Its well-defined molecular architecture allows for precise functionalization, making it valuable in medicinal chemistry research. The ethyl and methyl substituents on the pyrazole ring contribute to stability and solubility, facilitating further derivatization. This compound is typically handled under controlled conditions due to its reactive amine functionality.
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine structure
2229469-10-5 structure
Product name:1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine
CAS No:2229469-10-5
MF:C13H23N3
MW:221.341822862625
CID:6042848
PubChem ID:165851206

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine
    • 2229469-10-5
    • EN300-1786931
    • Inchi: 1S/C13H23N3/c1-4-16-11(3)12(10(2)15-16)13(14)8-6-5-7-9-13/h4-9,14H2,1-3H3
    • InChI Key: NZSOBZWSHIQCNB-UHFFFAOYSA-N
    • SMILES: NC1(C2C(C)=NN(CC)C=2C)CCCCC1

Computed Properties

  • Exact Mass: 221.189197746g/mol
  • Monoisotopic Mass: 221.189197746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų
  • XLogP3: 1.8

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1786931-0.25g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine
2229469-10-5
0.25g
$1183.0 2023-09-19
Enamine
EN300-1786931-5.0g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine
2229469-10-5
5g
$3728.0 2023-05-27
Enamine
EN300-1786931-5g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine
2229469-10-5
5g
$3728.0 2023-09-19
Enamine
EN300-1786931-0.05g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine
2229469-10-5
0.05g
$1080.0 2023-09-19
Enamine
EN300-1786931-0.1g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine
2229469-10-5
0.1g
$1131.0 2023-09-19
Enamine
EN300-1786931-10.0g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine
2229469-10-5
10g
$5528.0 2023-05-27
Enamine
EN300-1786931-10g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine
2229469-10-5
10g
$5528.0 2023-09-19
Enamine
EN300-1786931-2.5g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine
2229469-10-5
2.5g
$2520.0 2023-09-19
Enamine
EN300-1786931-0.5g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine
2229469-10-5
0.5g
$1234.0 2023-09-19
Enamine
EN300-1786931-1.0g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine
2229469-10-5
1g
$1286.0 2023-05-27

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine Related Literature

Additional information on 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine

Professional Introduction to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine (CAS No. 2229469-10-5)

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by the chemical abstracts service number CAS No. 2229469-10-5, belongs to a class of molecules that exhibit potential therapeutic applications, particularly in the realm of neurological and immunomodulatory treatments. The presence of a pyrazole moiety and a cyclohexylamine side chain contributes to its complex biological activity, making it a subject of intense study in medicinal chemistry.

The pyrazole ring is a versatile scaffold that is widely recognized for its role in drug design due to its ability to interact with various biological targets. In the case of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine, the ethyl group at the 1-position and the dimethyl groups at the 3 and 5 positions of the pyrazole ring enhance its lipophilicity, which is a critical factor in drug absorption and distribution. The cyclohexan-1-amine component further modulates the compound's pharmacokinetic profile, contributing to its potential as a lead molecule in drug development.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the interactions of this compound with biological targets. Studies have suggested that the pyrazole moiety may interact with enzymes and receptors involved in inflammation and pain signaling pathways. Specifically, preliminary data indicate that this compound could potentially inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. The cyclohexanamine group may also contribute to these interactions by providing a hydrogen bonding network that enhances binding affinity.

The synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the pyrazole derivative followed by its coupling with cyclohexanamine derivatives. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to streamline these processes, making it feasible to produce larger quantities for further investigation.

In vitro studies have begun to explore the biological activity of this compound across various cellular models. Initial experiments have shown promising results in terms of anti-inflammatory effects, which are mediated through interactions with nuclear factor kappa B (NFκB) signaling pathways. The ability of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclohexan-1-amine to modulate NFκB activity suggests its potential utility in treating chronic inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, research has also highlighted the compound's potential role in pain management. By interacting with transient receptor potential (TRP) channels, particularly TRPV1 and TRPM8, which are involved in sensory perception and pain signaling, this molecule may offer a novel approach to alleviating neuropathic pain conditions. The dual-action of inhibiting inflammatory pathways while also modulating pain receptors makes it an attractive candidate for further development.

The pharmacokinetic properties of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-y)cyclohexanam ine are another area of interest. Preliminary pharmacokinetic studies indicate that the compound exhibits moderate solubility in water and oil-based media, suggesting good bioavailability under appropriate formulation conditions. Additionally, its metabolic stability appears favorable for further development into an oral therapeutic agent.

As research continues to unfold, collaborations between academic institutions and pharmaceutical companies are likely to accelerate the development pipeline for this compound. The integration of high-throughput screening technologies will enable researchers to rapidly assess the efficacy and safety profiles of derivatives based on this core structure. Such efforts could lead to the identification of optimized analogs with enhanced therapeutic benefits.

The future prospects for 1-(1-et hyl -3 ,5 -dim ethyl -1 H -py ra zol -4 - yl )cyc lohex an - 1 - am ine are bright, particularly as our understanding of complex biological systems grows more sophisticated. By leveraging cutting-edge technologies in drug discovery and molecular biology, scientists may unlock new therapeutic possibilities that could benefit patients suffering from a variety of conditions.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd